Ethyl 5-bromo-2-pyrazinecarboxylate

Description

Contextualization within Halogenated Pyrazine (B50134) Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are prevalent in nature and are key components in a variety of synthetic materials. The introduction of a halogen atom, such as bromine, onto the pyrazine ring creates a "halogenated pyrazine derivative," a category of compounds with enhanced utility in medicinal chemistry and materials science. nih.gov The presence of the halogen atom significantly influences the electronic properties of the pyrazine ring, often enhancing the biological activity of the resulting molecules. nih.gov

Halogenated pyrazines are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. nih.gov This has made them attractive scaffolds for the development of new therapeutic agents. nih.govnih.gov The carbon-halogen bond serves as a reactive handle, allowing for further chemical modifications and the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of Ethyl 5-bromo-2-pyrazinecarboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molar Mass | 231.05 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Boiling Point | ~275 °C |

| Melting Point | ~80-82 °C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide. |

Data sourced from chemical databases and supplier information. rsc.orgchemicalbook.com

Significance as a Synthetic Building Block in Heterocyclic Chemistry

The true value of this compound in chemical research lies in its role as a versatile synthetic building block. The bromine atom at the 5-position and the ethyl carboxylate group at the 2-position provide two distinct points for chemical reactions, enabling chemists to construct a wide array of more complex heterocyclic systems.

The bromine atom is particularly important as it can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, this compound can be utilized in:

Suzuki Coupling Reactions: This reaction involves the coupling of the bromo-pyrazine with a boronic acid or ester, facilitating the introduction of new aryl or heteroaryl groups onto the pyrazine ring. mdpi.comnih.gov

Sonogashira Coupling Reactions: This allows for the formation of a carbon-carbon triple bond by reacting the bromo-pyrazine with a terminal alkyne, a key step in the synthesis of various complex natural products and functional materials. researchgate.netresearchgate.net

These coupling reactions are instrumental in building molecular complexity from a relatively simple starting material.

Furthermore, this compound is a key precursor for the synthesis of fused heterocyclic systems, which are often the core structures of biologically active compounds. A prominent example is its use in the synthesis of imidazo[1,2-a]pyrazines . ucl.ac.ukresearchgate.nettsijournals.com These bicyclic systems are of significant interest due to their diverse pharmacological properties. The synthesis typically involves the reaction of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. researchgate.netnih.gov In this context, derivatives of this compound can be elaborated to introduce the necessary amine functionality for this cyclization.

Another important class of compounds synthesized from pyrazine precursors are pteridines . rsc.orgresearchgate.net Pteridines, which are composed of fused pyrazine and pyrimidine (B1678525) rings, are crucial in numerous biological processes and have therapeutic potential as anticancer and anti-inflammatory agents. nih.govnih.gov General methods have been developed to prepare pteridines from pyrazine intermediates. rsc.org

Table 2: Key Reactions and Resulting Heterocyclic Systems

| Starting Material | Reaction Type | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| This compound | Suzuki Coupling | 5-Aryl-2-pyrazinecarboxylates | Introduction of aryl diversity for drug discovery. mdpi.com |

| This compound | Sonogashira Coupling | 5-Alkynyl-2-pyrazinecarboxylates | Building blocks for complex molecules and materials. researchgate.net |

| Amino-derivatives of Pyrazinecarboxylates | Condensation/Cyclization | Imidazo[1,2-a]pyrazines | Core of various pharmacologically active compounds. ucl.ac.ukresearchgate.netnih.gov |

The strategic placement of the bromo and ethyl ester functionalities on the pyrazine ring of this compound provides chemists with a powerful and adaptable tool for the synthesis of a wide range of heterocyclic compounds with potential applications in medicine and materials science.

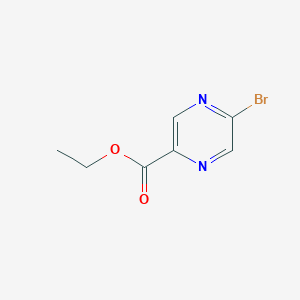

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWDNHSAHXMMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601500 | |

| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36070-83-4 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Bromo 2 Pyrazinecarboxylate

Ethyl 5-bromo-2-pyrazinecarboxylate is a valuable heterocyclic compound, and its synthesis can be achieved through several distinct pathways. These methodologies primarily include direct bromination of a pyrazine (B50134) ester, esterification of the corresponding brominated carboxylic acid, and multi-step sequences that construct the molecule from various precursors. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.

Reactivity and Advanced Organic Transformations of Ethyl 5 Bromo 2 Pyrazinecarboxylate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Ethyl 5-bromo-2-pyrazinecarboxylate serves as an excellent substrate for these transformations, with the bromine atom acting as a leaving group.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. wikipedia.org This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov

The coupling of this compound with various arylboronic acids provides a direct route to 5-aryl-2-pyrazinecarboxylates. These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The electronic and steric properties of the arylboronic acid can influence the reaction efficiency. Electron-rich arylboronic acids have been shown to produce good yields in Suzuki-Miyaura coupling reactions. mdpi.com

A variety of arylboronic acids have been successfully coupled with brominated heterocyclic compounds, demonstrating the broad scope of this reaction. For instance, studies on similar brominated heterocycles have shown successful coupling with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields. For example, Pd(PPh₃)₄ has been effectively used as a catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Arylboronic Acids

| Arylboronic Acid Partner | Catalyst System | Solvent | Base | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Toluene | Cs₂CO₃ | 97 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Toluene | Cs₂CO₃ | 96 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Dioxane | Na₂CO₃ | High |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Dioxane | Na₂CO₃ | High |

The Suzuki-Miyaura coupling is not limited to arylboronic acids; heteroarylboronic acids are also viable coupling partners. This allows for the synthesis of biheterocyclic compounds, which are of significant interest in medicinal chemistry. The coupling of this compound with heteroarylboronic acids, such as those derived from thiophene, furan, pyridine (B92270), and indole, can be achieved under optimized conditions. nih.gov

Research has demonstrated the successful coupling of heteroaryl halides with various heteroarylboronic acids. For example, 2-thienyl boronic acid has been coupled with heteroaryl bromides in high yields using a nickel catalyst. nih.gov Palladium catalysts are also highly effective, and the choice of ligand can be critical for success, especially when dealing with nitrogen-containing heterocycles that can coordinate to the metal center and inhibit the catalyst. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Heteroarylboronic Acids

| Heteroarylboronic Acid Partner | Catalyst System | Solvent | Base | Yield (%) |

| 2-Thienylboronic acid | Ni catalyst | Acetonitrile | K₂CO₃ | 89 |

| 3-Furylboronic acid | Pd catalyst with XPhos ligand | - | - | Satisfactory |

| 3-Pyridylboronic acid | Pd catalyst with XPhos ligand | - | - | Satisfactory |

| 5-Indolylboronic acid | Pd catalyst with XPhos ligand | - | - | High |

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) species.

Transmetallation: This is often the rate-determining step. The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. The exact mechanism of this step is still under investigation, but it is widely accepted that the base plays a crucial role in activating the boronic acid. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The presence of nitrogen atoms in the pyrazine (B50134) ring can potentially coordinate with the palladium catalyst, which may affect the reaction mechanism and efficiency. nih.gov

The choice of ligand and palladium precursor is critical for the success of the Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl halides. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have been shown to be highly effective for the coupling of heteroaryl substrates. nih.gov These ligands promote the formation of monoligated palladium species, which are generally more active in the catalytic cycle. nih.gov

The optimization of the catalyst system also involves selecting the appropriate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes), base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃), and solvent (e.g., dioxane, toluene, DMF). For instance, the use of Pd/C as a heterogeneous catalyst under aqueous and aerobic conditions has been reported as a practical and efficient method for the synthesis of heterobiaryls. researchgate.net

Other Cross-Coupling Reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for other important palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It provides a powerful method for the synthesis of arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The Sonogashira coupling of this compound with various alkynes would yield 5-alkynyl-2-pyrazinecarboxylate esters, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position. Applying the Heck reaction to this compound would lead to the formation of 5-alkenyl-2-pyrazinecarboxylate derivatives.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. chemspider.com It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The Buchwald-Hartwig amination of this compound with various primary or secondary amines would provide access to a wide range of 5-amino-2-pyrazinecarboxylate derivatives, which are important scaffolds in medicinal chemistry.

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Reagents |

| Sonogashira Coupling | Terminal Alkyne | 5-Alkynyl-2-pyrazinecarboxylate | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Heck Reaction | Alkene | 5-Alkenyl-2-pyrazinecarboxylate | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | 5-Amino-2-pyrazinecarboxylate | Pd catalyst, Phosphine ligand, Base |

Nucleophilic Substitution Reactions

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is pronounced at the carbon atoms bearing the bromine and the ester group.

The bromine atom at the 5-position of the pyrazine ring is a key handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of highly functionalized pyrazine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The utility of this compound as a substrate in cross-coupling reactions is well-documented. The general catalytic cycle for these reactions involves the oxidative addition of the bromo-pyrazine to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyrazine with an organoboron reagent, typically a boronic acid or its ester, to form a new carbon-carbon bond. This method is widely employed for the synthesis of aryl- or heteroaryl-substituted pyrazines. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, and a base.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This reaction is instrumental in the synthesis of pyrazine-containing conjugated systems.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyrazine with a primary or secondary amine. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand, such as XPhos or BrettPhos, and requires a base. nih.govnih.gov This transformation is crucial for the synthesis of amino-pyrazine derivatives, which are prevalent in pharmacologically active compounds.

Below is a table summarizing representative conditions for these cross-coupling reactions, drawn from analogous systems, as specific examples for this compound are not always explicitly detailed in the literature.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | General Conditions |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, aq. i-PrOH | Inert atmosphere, elevated temperature |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Inert atmosphere, room temp. to elevated temp. |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Inert atmosphere, elevated temperature |

The ester group at the 2-position of the pyrazine ring is another site of significant reactivity. It can undergo nucleophilic acyl substitution, allowing for its conversion into other important functional groups.

Modifications of the Ester Group

The ethyl ester of 5-bromo-2-pyrazinecarboxylate can be readily transformed into the corresponding carboxylic acid or other ester derivatives, providing further avenues for synthetic elaboration.

The hydrolysis of the ethyl ester to the parent carboxylic acid, 5-bromo-2-pyrazinecarboxylic acid, is a straightforward yet crucial transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives. While specific literature on the hydrolysis of this compound is not abundant, the hydrolysis of the related methyl 5-chloropyrazine-2-carboxylate to its corresponding carboxylic acid has been reported, suggesting a similar reactivity profile. researchgate.netyoutube.com

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the physical properties of the molecule or for introducing specific ester functionalities required for subsequent synthetic steps.

Other Functional Group Interconversions

Beyond the primary reactions at the bromine and ester sites, this compound can undergo other valuable functional group transformations.

One of the most significant of these is the reduction of the ester group. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the ethyl ester to the corresponding primary alcohol, (5-bromopyrazin-2-yl)methanol. libretexts.orgyoutube.com This transformation provides access to a different class of pyrazine derivatives with a hydroxymethyl substituent, which can be further functionalized.

Another important conversion is the formation of amides from the ester. Direct amidation of the ester with an amine can be challenging, but it is often achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. Alternatively, the ester can be reacted directly with ammonia (B1221849) or an amine at elevated temperatures and pressures, or with the aid of a Lewis acid catalyst, to form the corresponding 5-bromopyrazine-2-carboxamide.

Applications of Ethyl 5 Bromo 2 Pyrazinecarboxylate and Its Derivatives in Advanced Chemical Fields

Pharmaceutical and Medicinal Chemistry Intermediates

The pyrazine (B50134) core is a key pharmacophore found in numerous biologically active compounds. Ethyl 5-bromo-2-pyrazinecarboxylate provides a convenient starting point for the elaboration of complex molecules with therapeutic potential. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the ester group can be hydrolyzed, amidated, or reduced to introduce further diversity.

Precursor in the Synthesis of Biologically Active Pyrazines

The inherent biological activities of various pyrazine derivatives have led to their extensive investigation in drug discovery. This compound is instrumental in the synthesis of these active molecules.

The pyrazine nucleus is a component of several antiviral drugs. Notably, Favipiravir (T-705), an inhibitor of RNA-dependent RNA polymerase (RdRp), has demonstrated broad-spectrum antiviral activity. nih.gov While the synthesis of Favipiravir itself starts from 3-hydroxypyrazine-2-carboxylic acid, the development of its analogs often involves intermediates derivable from halogenated pyrazine esters. nih.govnih.gov For instance, the synthesis of Favipiravir analogs has been explored starting from key intermediates like methyl 3-amino-6-bromopyrazine-2-carboxylate, highlighting the utility of bromo-pyrazine esters in accessing novel antiviral candidates. nih.gov

Research into pyrazine-based antiviral agents has also focused on C-nucleosides. In one study, the versatile intermediate ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate was synthesized and evaluated for antiviral activity. This intermediate, while not directly derived from this compound, underscores the potential of halogenated pyrazine esters in the synthesis of antiviral nucleoside analogs. nih.gov

Furthermore, pyrazine-triazole conjugates have been synthesized and evaluated for their antiviral properties against SARS-CoV-2. nih.gov These syntheses often start from pyrazinoic acid, which can be obtained from its ethyl ester. The modification of the pyrazine ring, for which a bromo-substituent is a useful handle, is a key strategy in developing potent antiviral agents. nih.gov

Table 1: Antiviral Activity of Selected Pyrazine Derivatives

| Compound | Virus | Activity (IC₅₀) | Reference |

| Pyrazine-triazole conjugate 5d | SARS-CoV-2 | Comparable to Favipiravir | nih.gov |

| Pyrazine-benzothiazole conjugate 12i | SARS-CoV-2 | 0.3638 mM | nih.gov |

| Ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate | Herpes Simplex Virus | Micromolar range | nih.gov |

Pyrazinamide (B1679903) is a cornerstone of first-line tuberculosis treatment. nih.gov This has spurred extensive research into pyrazinecarboxamide derivatives as potential antimycobacterial agents. This compound serves as a key starting material for the synthesis of these derivatives. The bromo-substituent can be retained or modified to tune the biological activity.

Several studies have reported the synthesis of N-phenylpyrazine-2-carboxamides from substituted pyrazine-2-carboxylic acids, which can be obtained by hydrolysis of the corresponding ethyl esters. For example, 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide showed high activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. nih.gov Another study found that 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was a highly active compound in an antituberculosis screening program, with an IC₉₀ of 0.819 µg/mL. nih.gov

Furthermore, pyrazinecarboxamides have also been evaluated for their antifungal activity. N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide demonstrated the highest antifungal effect against Trichophyton mentagrophytes, with a MIC of 62.5 µmol/mL. nih.gov The synthesis of these compounds often involves the condensation of a pyrazinecarboxylic acid chloride (derived from the ester) with an appropriate amine. nih.govmdpi.com

Table 2: Antimycobacterial and Antifungal Activity of Selected Pyrazinecarboxamide Derivatives

| Compound | Target Organism | Activity | Reference |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC = 3.13 µg/mL | nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | IC₉₀ = 0.819 µg/mL | nih.gov |

| N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/mL | nih.gov |

| 5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 µmol/mL | mdpi.com |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | MIC = 1.56 µg·mL⁻¹ | nih.gov |

Pyrazine derivatives have been investigated for their potential as anti-thrombotic agents. While direct synthesis from this compound is not explicitly detailed in all studies, the pyrazine scaffold is central to the activity. Research has shown that certain pyrazine derivatives can inhibit thrombin, a key enzyme in the coagulation cascade. acs.orgresearchgate.net

For example, a series of N-acylated 1,2,4-triazol-5-amines and 1H-pyrazol-5-amines with a pyrazin-2-yl moiety were developed as covalent inhibitors of thrombin. acs.org The synthesis of the core pyrazine-substituted aminotriazole involved the reaction of 2,3-pyrazinedicarboxylic anhydride (B1165640) with aminoguanidine (B1677879) hydrochloride. acs.org This highlights that pyrazine dicarboxylic acids, accessible from their esters, are valuable precursors.

Another study focused on carbamate (B1207046) derivatives of a 1,2,3,4-tetrahydrobenzo nih.govnih.govimidazo[1,2-a]pyrazine nucleus as thrombin inhibitors. researchgate.net Compound 4b from this series exhibited potent anti-platelet aggregation activity with an IC₅₀ of 0.11 µmol/L. researchgate.net The synthesis of these complex heterocyclic systems often relies on the functionalization of a core pyrazine ring, where a bromo-substituent can serve as a key handle for introducing necessary structural motifs.

Table 3: Anti-thrombotic Activity of Selected Pyrazine Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

| Pyrazinyl-substituted acylated aminotriazole 13a | Thrombin | 0.7 nM | acs.org |

| Pyrazinyl-substituted acylated aminotriazole 13b | Thrombin | 0.8 nM | acs.org |

| Tetrahydrobenzo nih.govnih.govimidazo[1,2-a]pyrazine derivative 4b | Thrombin-induced platelet aggregation | 0.11 µmol/L | researchgate.net |

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antibiotics. The development of agents that can inhibit biofilm formation is a critical area of research. While specific studies starting from this compound are not abundant, pyrazine and its derivatives have shown promise as biofilm inhibitors. researchgate.net

The pyrazine core can be found in molecules that interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation in many bacteria. The synthesis of such molecules often involves building upon a functionalized pyrazine ring, where a bromo-substituent can be a key reactive site for creating diverse chemical libraries for screening.

In agriculture and biotechnology, elicitors are compounds that stimulate the production of secondary metabolites in plants, which can enhance their defense mechanisms or yield valuable natural products. Pyrazinecarboxamide derivatives have been identified as effective elicitors.

For instance, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide and 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide have been shown to enhance the production of flavonolignans and flavonoids in plant cell cultures. nih.gov The synthesis of these elicitors starts from substituted pyrazine-2-carboxylic acids, which are readily available from their corresponding ethyl esters. nih.gov The bromo-substituent on this compound provides a versatile point for introducing the necessary side chains to create a variety of elicitor candidates.

Another study demonstrated that N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide significantly increased flavonoid production in Ononis arvensis callus cultures. nih.gov This further exemplifies the utility of bromo-substituted pyrazine derivatives in this application.

Table 4: Elicitor Activity of Selected Pyrazinecarboxamide Derivatives

| Elicitor Compound | Plant Culture | Effect | Reference |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Increased taxifolin (B1681242) production | nih.gov |

| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum | Increased rutin (B1680289) production in callus culture | nih.gov |

| N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide | Ononis arvensis | Significantly increased flavonoid production | nih.gov |

Role in Drug Discovery and Development Pathways

The utility of this compound and its derivatives is evident in their application in various drug discovery and development pathways. The pyrazine core is a key component of numerous experimental drugs. lifechemicals.com

Research has shown that pyrazine carboxamide derivatives, which can be synthesized from this compound, exhibit significant biological activities. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogs have been synthesized and evaluated for their antibacterial effects against extensively drug-resistant Salmonella Typhi. mdpi.com These studies have also explored their potential as inhibitors of human alkaline phosphatase, a key enzyme in various physiological and pathological processes. mdpi.com

Furthermore, pyrazine derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov The synthesis of novel pyrazole (B372694) derivatives from pyrazine precursors has yielded compounds with promising cytotoxic activity against cancer cell lines. nih.gov The ability to modify the pyrazine structure, often starting from intermediates like this compound, allows for the fine-tuning of their pharmacological profiles. The development of pyrazinamide derivatives, for example, is a significant area of research for anti-tuberculosis and antiviral activities. nih.gov

Material Science Research

The field of material science has also recognized the potential of pyrazine-based compounds. The electron-deficient nature of the pyrazine ring, combined with the ability to introduce various functional groups, makes these molecules attractive for the development of advanced materials with unique electronic and optical properties. lifechemicals.comrsc.org

Precursors for Polymeric Materials

This compound can serve as a precursor for the synthesis of novel polymeric materials. The ester and bromo functionalities can be utilized in polymerization reactions. For example, the ester group can undergo transesterification to form polyesters, while the bromine atom can participate in cross-coupling reactions to create conjugated polymers.

Research has demonstrated the synthesis of biobased pyrazine-containing polyesters. acs.org Although not directly using this compound, these studies establish the principle of incorporating pyrazine units into polymer backbones to tailor their thermal and mechanical properties. acs.org The presence of the pyrazine ring can influence the polymer's crystallinity and melting point. acs.org

Building Blocks for Functional Molecules

The pyrazine core is a valuable building block for the construction of functional molecules with applications in optoelectronics. Pyrazine-functionalized π-conjugated materials are of significant interest for their charge transfer properties, making them suitable for use in solar cells, light-emitting diodes, and field-effect transistors. rsc.org

The bromine atom on this compound is particularly useful for introducing various substituents onto the pyrazine ring via cross-coupling reactions, such as the Suzuki or Sonogashira reactions. mdpi.comnih.gov This allows for the synthesis of a wide array of functional pyrazine derivatives with tailored electronic and photophysical properties. These molecules can be designed to absorb and emit light at specific wavelengths, making them promising candidates for use as optical sensors or in other light-responsive materials. lifechemicals.comnih.gov

Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyrazine ring of this compound and its derivatives make them excellent ligands for the formation of coordination complexes with a variety of metal ions. The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal-ligand assemblies.

Formation of Metal Complexes

Pyrazine derivatives are known to form stable complexes with a range of transition metals, including copper(II), silver(I), and ruthenium(III). mdpi.comrsc.orgresearchgate.net The coordination can occur through one or both of the pyrazine nitrogen atoms, leading to the formation of mononuclear or polynuclear complexes.

For instance, pyrazine-2-carboxamide Schiff base ligands have been shown to coordinate with metal ions in a bidentate manner, involving a nitrogen atom from the azomethine group and a phenolic oxygen. researchgate.net In other cases, the pyrazine ring itself can act as a bridging ligand between two metal centers. rsc.org The specific coordination mode is influenced by the nature of the metal ion, the other ligands present, and the reaction conditions. The synthesis of new coordination compounds with pyrazine derivatives is an active area of research, with potential applications in catalysis and medicine. mdpi.comnih.gov

Ligand Binding Modes and Structural Characterization

The binding modes of pyrazine-based ligands to metal centers are typically characterized using a variety of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the metal complex, including bond lengths and angles around the metal center. rsc.orgmdpi.com

In many pyrazine-containing metal complexes, the ligand coordinates to the metal ion in a bidentate fashion through its pyridine (B92270) and pyrazine nitrogen atoms. rsc.org In some instances, the heterocyclic pyrazine ring of one ligand can bridge two metal ions. rsc.org Spectroscopic methods such as FT-IR and UV-Vis spectroscopy are also used to probe the coordination environment of the metal ion. mdpi.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to further elucidate the structures of these complexes in solution. rsc.org The study of these binding modes is crucial for understanding the properties and potential applications of the resulting metal complexes.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of Ethyl 5-bromo-2-pyrazinecarboxylate would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The chemical shifts of the two protons on the pyrazine (B50134) ring would appear in the aromatic region of the spectrum, with their exact positions influenced by the electron-withdrawing effects of the ester and the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | ~8.5-9.0 | Singlet |

| Pyrazine-H | ~8.5-9.0 | Singlet |

| -OCH2CH3 | ~4.4-4.6 | Quartet |

| -OCH2CH3 | ~1.4-1.5 | Triplet |

Note: This table represents predicted values based on general principles and data for similar compounds. Actual experimental data is not publicly available.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two carbons of the ethyl group. The carbon atom bonded to the bromine would show a characteristic chemical shift, and the other ring carbons would be influenced by the positions of the nitrogen atoms and the ester group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~160-165 |

| Pyrazine C-Br | ~140-145 |

| Pyrazine C-COOEt | ~145-150 |

| Pyrazine C-H | ~145-155 |

| Pyrazine C-H | ~145-155 |

| -OCH2CH3 | ~60-65 |

| -OCH2CH3 | ~14-15 |

Note: This table represents predicted values based on general principles and data for similar compounds. Actual experimental data is not publicly available.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band would be anticipated for the C=O (carbonyl) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations, C-H stretching from the ethyl group, and aromatic C-H and C=N stretching from the pyrazine ring. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring system, being aromatic, would be expected to exhibit characteristic π to π* transitions. The presence of the bromo and carboxylate substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₇H₇BrN₂O₂, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would confirm the planar structure of the pyrazine ring and the conformation of the ethyl ester group relative to the ring. However, there is no publicly available crystal structure data for this compound.

Computational and Theoretical Investigations of Ethyl 5 Bromo 2 Pyrazinecarboxylate

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. However, no specific DFT studies on Ethyl 5-bromo-2-pyrazinecarboxylate have been found in the surveyed literature. This includes a lack of data on the following key areas:

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein target. A comprehensive search for molecular docking studies involving this compound with any biological target yielded no results. This indicates that its potential as a ligand in a biological context has not yet been explored or at least not been published in the public domain.

The lack of computational data for this compound suggests that it may be a relatively new or understudied compound in the realm of theoretical chemistry. Future research in this area would be invaluable for elucidating its fundamental properties and unlocking its potential for various applications.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on related pyrazine (B50134) derivatives. rawdatalibrary.netresearchgate.net MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of their conformational dynamics and intermolecular interactions.

For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then calculating the forces between atoms and their subsequent motion based on classical mechanics. Such simulations can reveal:

Solvation and Hydration: How the molecule interacts with surrounding solvent molecules. The polar pyrazine ring and ester group, along with the hydrophobic ethyl chain and bromine atom, would dictate its orientation and interactions within different solvents.

Interaction with Biomolecules: In a biological context, MD simulations could predict how this compound might bind to a protein or other biological target. researchgate.net For instance, studies on other substituted pyrazines have used MD simulations to explore their binding with Human Serum Albumin (HSA), revealing that hydrophobic forces often play a major role. researchgate.net

A typical MD simulation of this compound interacting with a protein, for example, would track parameters like the root-mean-square deviation (RMSD) of the protein backbone to assess its stability upon binding, and the root-mean-square fluctuation (RMSF) of individual residues to identify key interaction sites.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Parameter | Value | Description |

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Indicates a spontaneous and stable binding interaction. |

| Key Interacting Residues | TYR-84, PHE-121, LEU-154 | Suggests hydrophobic and π-stacking interactions are important. |

| Average RMSD of Protein | 1.8 Å | Shows minimal conformational change in the protein upon binding. |

| RMSF of Binding Site | Increased by 0.5 Å | Indicates flexibility in the binding pocket to accommodate the ligand. |

This table presents hypothetical data for illustrative purposes, as specific MD simulation results for this compound are not available in the cited literature.

Quantum Chemical Characterization of Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of molecules. researchgate.netbohrium.commostwiedzy.pl For this compound, DFT calculations can provide a wealth of information about its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the pyrazine ring, the bromine atom, and the carboxylate group would be expected to lower both the HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ester group would be expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom might show positive potential.

Calculated Reactivity Descriptors: DFT calculations can also yield various reactivity indices. For instance, the Fukui function can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. In a study on other bromo-substituted pyrazines, DFT was used to calculate properties like electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) to a metal surface, which helped to explain their corrosion inhibition performance. researchgate.net

Table 2: Illustrative Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons available for donation. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment (μ) | 2.5 D | Indicates a moderate overall polarity of the molecule. |

| Mulliken Atomic Charges | N1: -0.45, N4: -0.48, Br: -0.15 | Shows the partial charge distribution across the key heteroatoms. |

This table presents hypothetical data for illustrative purposes, as specific quantum chemical calculation results for this compound are not available in the cited literature.

These quantum chemical investigations provide a fundamental understanding of the reactivity of this compound, guiding its potential applications in synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-bromo-2-pyrazinecarboxylate?

- Methodology : The synthesis typically involves bromination of a pyrazine precursor followed by esterification. For example:

- Bromination : Reacting 3-aminopyrazine-2-carboxylic acid with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields brominated intermediates .

- Esterification : Subsequent reaction with ethyl chloroformate or ethanol under acid catalysis forms the ethyl ester moiety. Triethylamine is often used as a base to neutralize HCl byproducts, improving reaction efficiency .

- Optimization : Yields can vary (e.g., 41% in bromination steps), suggesting the need for temperature control or alternative catalysts like Lewis acids .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyrazine ring structure, bromine substituent, and ester group. Chemical shifts for the ethyl group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and pyrazine protons (δ ~8.5–9.0 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 231.05 (CHBrNO) .

- X-ray Crystallography : Programs like SHELXL or WinGX refine crystal structures, resolving bond lengths and angles for the pyrazine core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.